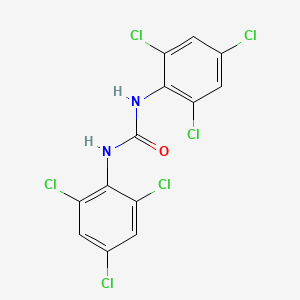

1,3-Bis(2,4,6-trichlorophenyl)urea

概要

説明

1,3-Bis(2,4,6-trichlorophenyl)urea is an organic compound with the molecular formula C13H6Cl6N2O. It is known for its high stability and resistance to degradation, making it a persistent environmental contaminant. This compound is often used in various industrial applications due to its unique chemical properties .

準備方法

Synthetic Routes and Reaction Conditions

1,3-Bis(2,4,6-trichlorophenyl)urea can be synthesized through the reaction of 2,4,6-trichloroaniline with phosgene, followed by the reaction with ammonia. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process often includes steps for purification and crystallization to obtain the final product in a usable form .

化学反応の分析

Chlorination to Form N,N'-Dichloro Derivative (CC-2)

The urea moiety undergoes electrophilic chlorination to produce N,N'-dichloro-N,N'-bis(2,4,6-trichlorophenyl)urea (CC-2) . This reaction is critical for activating the compound as an oxidant.

Reaction Conditions

-

Catalyst : Hypochlorous acid (HClO) or chlorine gas (Cl₂)

-

Solvent : Acetic acid with pyridine as a base

-

Temperature : 70°C

-

Outcome : Substitution of hydrogen atoms on urea nitrogens with chlorine .

Mechanism

Chlorine gas reacts with the nucleophilic urea nitrogens, forming N–Cl bonds. The electron-withdrawing trichlorophenyl groups enhance the electrophilicity of the urea core, facilitating chlorination .

Oxidation Reactions Mediated by CC-2

CC-2 acts as a potent oxidizing agent due to its labile N–Cl bonds, releasing chlorine radicals during reactions.

Oxidative Decontamination of Sulphur Mustard

CC-2 degrades sulphur mustard (SM) via radical-mediated oxidation, converting SM into non-toxic sulphoxide derivatives .

Key Steps :

-

Radical Generation :

-

SM Oxidation :

Reaction with Dialkyl Phosphites

CC-2 reacts with dialkyl phosphites to synthesize dialkyl chlorophosphates , valuable intermediates in organophosphorus chemistry .

General Reaction :

Experimental Data

| Entry | R Group | Reaction Time (min) | Yield (%) | Boiling Point (°C/mmHg) |

|---|---|---|---|---|

| 1 | CH₃ | 10 | 96 | 75–77/20 |

| 2 | C₂H₅ | 10 | 97 | 92–94/20 |

Conditions :

-

Solvent : Acetonitrile

-

Molar Ratio : 2:1 (phosphite:CC-2)

Hydrolysis and Stability

The urea linkage undergoes hydrolysis under extreme pH conditions, though the compound exhibits notable stability in ambient environments.

Hydrolysis Pathway :

Factors Influencing Stability :

-

pH : Rapid degradation in strong acids (pH < 2) or bases (pH > 12).

-

Temperature : Stable below 150°C; decomposes at higher temperatures .

Biological Redox Interactions

While not a direct chemical reaction, the compound’s metabolites interfere with cellular redox systems:

科学的研究の応用

Agricultural Applications

Herbicide and Pesticide:

1,3-Bis(2,4,6-trichlorophenyl)urea exhibits potent herbicidal and pesticidal properties. It is particularly effective against a wide range of agricultural pests due to its ability to disrupt cellular processes in target organisms. The compound interferes with photosynthesis and other metabolic pathways in plants .

Efficacy Data

- Target Organisms: Effective against various weeds and insect pests.

- Mechanism of Action: Disruption of chlorophyll synthesis and inhibition of key metabolic enzymes.

Chemical Research Applications

Reagent in Organic Synthesis:

The compound serves as a versatile reagent in organic chemistry for synthesizing various derivatives. Its high stability makes it suitable for reactions requiring prolonged conditions without degradation .

Notable Reactions

- Nucleophilic Substitution: The urea functional group allows for nucleophilic substitution reactions.

- Electrophilic Aromatic Substitution: The chlorinated phenyl groups can undergo electrophilic aromatic substitution under suitable conditions.

Biomedical Research

Antimicrobial Properties:

Recent studies have indicated that this compound may possess antimicrobial properties against certain bacteria and fungi. This potential has made it a subject of interest for developing new antimicrobial agents .

Case Study Insights

- Research Findings: Laboratory tests have shown effectiveness against strains of E. coli and Staphylococcus aureus.

- Potential Applications: Development of new disinfectants or preservatives in pharmaceuticals.

Industrial Applications

Chemical Decontaminant:

The compound is also recognized for its role as a decontaminant for chemical warfare agents. Specifically, N,N'-dichloro-bis(2,4,6-trichlorophenyl)urea (CC-2), a derivative of this compound, has been utilized effectively to neutralize mustard gas and other hazardous chemicals .

Application Overview

| Application Type | Details |

|---|---|

| Herbicide | Effective against diverse agricultural pests |

| Organic Synthesis | Used as a reagent for producing derivatives |

| Antimicrobial Research | Potential new agent against bacteria/fungi |

| Chemical Warfare Decontaminant | Neutralizes toxic agents like mustard gas |

作用機序

The mechanism of action of 1,3-Bis(2,4,6-trichlorophenyl)urea involves its interaction with specific molecular targets, leading to the disruption of normal cellular processes. It can inhibit certain enzymes and interfere with cellular signaling pathways, resulting in its effectiveness as a pesticide and herbicide .

類似化合物との比較

Similar Compounds

N,N’-Dichlorobis(2,4,6-trichlorophenyl)urea: Known for its use as a decontaminant and in the synthesis of carbonyl compounds.

1,3-Dichloro-1,3-bis(2,4,6-trichlorophenyl)urea: Used as a herbicide and insecticide.

Uniqueness

1,3-Bis(2,4,6-trichlorophenyl)urea is unique due to its high stability and resistance to degradation, making it particularly effective in industrial applications where long-lasting effects are desired. Its ability to undergo various chemical reactions also makes it a versatile compound in scientific research .

生物活性

1,3-Bis(2,4,6-trichlorophenyl)urea (also known as this compound or simply BTU) is a chlorinated organic compound with significant industrial applications, particularly in the synthesis of herbicides and pesticides. Its molecular formula is C13H6Cl6N2O, and it is characterized by a high degree of stability and resistance to degradation, which contributes to its persistence in the environment. This article explores the biological activity of BTU, focusing on its mechanisms of action, toxicological profiles, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound consists of a central urea group bonded to two 2,4,6-trichlorophenyl groups. The presence of six chlorine atoms enhances its lipophilicity and biological interactions. BTU is synthesized from 2,4,6-trichloroaniline through a reaction with phosgene followed by treatment with ammonia under controlled conditions.

Mechanism of Biological Activity

BTU exhibits various biological activities primarily due to its ability to interact with cellular components. Its lipophilic nature allows it to penetrate biological membranes and potentially disrupt cellular functions. The following mechanisms have been identified:

- Enzyme Inhibition : BTU may inhibit certain enzymes involved in metabolic processes. For instance, studies have shown that it can interfere with the activity of cytochrome P450 enzymes which play a crucial role in drug metabolism.

- Cellular Toxicity : The compound has demonstrated cytotoxic effects on various cell lines. It can induce oxidative stress leading to apoptosis in sensitive cells .

- Endocrine Disruption : There is evidence suggesting that BTU may act as an endocrine disruptor by mimicking or interfering with hormone functions.

Toxicological Profile

The toxicological effects of BTU have been extensively studied due to its environmental persistence and potential health risks. Key findings include:

- Acute Toxicity : BTU has been shown to exhibit acute toxicity in laboratory animals. The lethal dose (LD50) varies depending on the route of exposure (oral, dermal) but generally indicates a moderate level of toxicity .

- Chronic Effects : Long-term exposure studies indicate potential carcinogenic effects; however, more research is needed to establish definitive links between BTU exposure and cancer development.

- Environmental Impact : As a persistent organic pollutant (POP), BTU accumulates in soil and aquatic environments, posing risks to wildlife and human health through bioaccumulation.

Table 1: Summary of Biological Activities of BTU

Case Studies

- Cytotoxic Effects on Cancer Cell Lines : A study investigated the effects of BTU on human breast cancer cell lines (MCF-7). Results indicated that BTU significantly reduced cell viability through apoptosis induction mechanisms involving oxidative stress pathways .

- Environmental Persistence : Research conducted on soil samples contaminated with BTU revealed that it remained detectable for extended periods (up to several months), indicating its resistance to biodegradation and potential for long-term ecological impact.

特性

IUPAC Name |

1,3-bis(2,4,6-trichlorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Cl6N2O/c14-5-1-7(16)11(8(17)2-5)20-13(22)21-12-9(18)3-6(15)4-10(12)19/h1-4H,(H2,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCPIVZYPHAUCOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)NC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Cl6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30174662 | |

| Record name | Carbanilide, 2,2',4,4',6,6'-hexachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20632-35-3 | |

| Record name | N,N′-Bis(2,4,6-trichlorophenyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20632-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbanilide, 2,2',4,4',6,6'-hexachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020632353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbanilide, 2,2',4,4',6,6'-hexachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。